2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a complex structure that includes a naphthoyl group, a piperidine ring, and a nicotinonitrile moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the naphthoyl-piperidine intermediate. This intermediate is then reacted with nicotinonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoyl-piperidine oxides, while reduction could produce naphthoyl-piperidine alcohols.
Scientific Research Applications
2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The naphthoyl group and piperidine ring play crucial roles in binding to these targets, which may include enzymes or receptors involved in various biological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant activity in modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthoyl)piperidine: Shares the naphthoyl-piperidine structure but lacks the nicotinonitrile moiety.
Nicotinonitrile derivatives: Compounds with similar nicotinonitrile structures but different substituents.
Uniqueness
2-((1-(1-Naphthoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a naphthoyl group, piperidine ring, and nicotinonitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c23-15-17-7-4-12-24-21(17)27-18-10-13-25(14-11-18)22(26)20-9-3-6-16-5-1-2-8-19(16)20/h1-9,12,18H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMTSPMUXHLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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